molecular formula C21H30N2O6 B5205325 1-cyclohexyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate

1-cyclohexyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate

Cat. No. B5205325
M. Wt: 406.5 g/mol
InChI Key: QJJVZGKHOFEYPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclohexyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate is a synthetic compound with potential applications in scientific research. It is a piperazine derivative that has been shown to have interesting properties in various studies.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate is not fully understood. However, it has been shown to act as a partial agonist at serotonin receptors, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
1-cyclohexyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of certain neurotransmitters, such as serotonin, in the brain. Additionally, it has been shown to have potential anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-cyclohexyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate in lab experiments is its potential as a ligand for the study of serotonin receptors. Additionally, the compound has been shown to have potential therapeutic effects, which may be useful in the development of new drugs. However, one limitation of using the compound is its relatively limited availability.

Future Directions

There are many potential future directions for research involving 1-cyclohexyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate. One potential direction is the further study of its potential therapeutic effects, particularly in the treatment of anxiety and depression. Additionally, the compound may be useful in the development of new drugs targeting serotonin receptors. Further research may also be needed to fully understand the compound's mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 1-cyclohexyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate involves the reaction of cyclohexylamine with 4-methylphenol to form the corresponding amide. The amide is then reacted with phosgene to form the corresponding isocyanate, which is subsequently reacted with piperazine to form the final product. The oxalate salt is obtained by reacting the free base with oxalic acid.

Scientific Research Applications

1-cyclohexyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate has been studied for its potential use in various scientific research applications. It has been shown to have potential as a ligand for the study of serotonin receptors, which are involved in a variety of physiological and pathological processes. Additionally, the compound has been studied for its potential use in the treatment of anxiety and depression.

properties

IUPAC Name

1-(4-cyclohexylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2.C2H2O4/c1-16-7-9-18(10-8-16)23-15-19(22)21-13-11-20(12-14-21)17-5-3-2-4-6-17;3-1(4)2(5)6/h7-10,17H,2-6,11-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJVZGKHOFEYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3CCCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyclohexylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.